Cas no 2171161-55-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid)
Il composto 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid è un derivato dell'acido propanoico protetto con il gruppo Fmoc (9-fluorenilmetossicarbonile), ampiamente utilizzato nella sintesi peptidica in fase solida. La sua struttura presenta gruppi dimetilici che conferiscono elevata stabilità sterica, riducendo i rischi di reazioni collaterali durante l'accoppiamento. Il gruppo Fmoc offre una protezione temporanea dell'amino gruppo, facilmente rimovibile in condizioni basiche blande, rendendolo ideale per strategie di sintesi ortogonali. La sua elevata purezza e la reattività controllata lo rendono particolarmente adatto per la costruzione di peptidi complessi o modificati, garantendo alte rese e selettività. La sua natura cristallina ne facilita la manipolazione e lo stoccaggio in ambienti di laboratorio.

2171161-55-8 structure
Nome del prodotto:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid
- 2171161-55-8
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid
- EN300-1520958
-
- Inchi: 1S/C26H32N2O5/c1-25(2,3)21(22(29)27-15-26(4,5)23(30)31)28-24(32)33-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,27,29)(H,28,32)(H,30,31)/t21-/m1/s1
- Chiave InChI: RMYPRJCLKJVHJI-OAQYLSRUSA-N
- Sorrisi: O(C(N[C@H](C(NCC(C(=O)O)(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 452.23112213g/mol
- Massa monoisotopica: 452.23112213g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 9
- Complessità: 707
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520958-2.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520958-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520958-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1520958-5.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520958-10.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1520958-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1520958-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1520958-0.1g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1520958-0.25g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520958-0.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.5g |
$3233.0 | 2023-06-05 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid Letteratura correlata
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2171161-55-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid) Prodotti correlati
- 1311718-70-3(4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}(propan-2-yl)amino)-2-methylbenzamide)
- 957136-24-2(4-Prop-2-ynylpiperidine-1-carboxylic acid benzyl ester)
- 2228583-44-4(3-amino-3-(dimethyl-1,3-oxazol-2-yl)cyclobutan-1-ol)
- 1065481-83-5(2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline)
- 2241142-54-9(Cyclobutanemethanol, 3-fluoro-3-methyl-)
- 1261793-55-8(2-(2,4,5-Trichlorophenyl)isonicotinic acid)
- 55321-69-2(4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde)
- 946325-64-0(4-cyano-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 1197980-74-7(Tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate)
- 893149-29-6(N-5-({(5-chloro-2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methylbutanamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
